molecular formula C14H15N3O2 B2889205 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2309708-52-7

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one

Cat. No.: B2889205
CAS No.: 2309708-52-7
M. Wt: 257.293
InChI Key: PZDAOFZBILJJCX-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-b]pyridine core fused with a bicyclic system and substituted with a 3,5-dimethyl-1,2-oxazole moiety via an ethanone linker. The pyrrolopyridine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) agents . The 3,5-dimethyl-1,2-oxazol-4-yl group is a heterocyclic fragment often used to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-12(10(2)19-16-9)6-14(18)17-7-11-4-3-5-15-13(11)8-17/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDAOFZBILJJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings from diverse sources.

Chemical Structure

The structure of the compound can be represented as follows:

C14H15N3O\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}

This indicates the presence of an oxazole ring and a pyrrolo-pyridine moiety, which are crucial for its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.09 to 5.0 μM against these cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating intrinsic pathways .
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those related to cell growth and survival .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cells :
    • Objective : To assess the anticancer potential.
    • Findings : The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .
  • Study on HepG2 Cells :
    • Objective : To determine liver cancer efficacy.
    • Findings : The compound showed a dose-dependent decrease in cell viability, suggesting strong anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
AnticancerMCF-72.09Apoptosis induction
AnticancerHepG25.0Enzyme inhibition
AntiproliferativeA549 (lung)4.5Signaling pathway modulation

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyridine Derivatives

  • Target Compound vs. 1-{2,4-Dimethyl...azetidin-3-yl}ethan-1-one : The target lacks the trifluoromethylpyridinyl-azetidine group, which in the analog enhances lipophilicity and likely improves blood-brain barrier penetration.
  • Comparison with 6,7-Dihydro-6-(2-hydroxyethyl)...pyridin-5-one : The hydroxyethyl group in the latter increases hydrophilicity (logP ≈ 0.5 vs. ~2.5 for the target), suggesting divergent solubility profiles. This impacts bioavailability: the target may favor oral administration, while the hydroxyethyl analog could be suited for intravenous formulations.

Heterocyclic Substituents

  • 3,5-Dimethyl-1,2-oxazol-4-yl Group: Present in both the target and the benzimidazole-piperidinone derivative , this group is associated with improved metabolic stability due to steric hindrance from the methyl groups. However, the benzimidazole derivative’s additional trans-4-methoxycyclohexyl moiety likely enhances binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs).
  • Trifluoromethyl vs. Dimethyl Substitutions : The trifluoromethyl group in the pyrrolo[3,4-b]pyridine hydrochloride introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the target’s dimethyl-substituted oxazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with precursor coupling under controlled conditions. For example, a triazole or pyrazoline intermediate may be formed via cyclization reactions in polar aprotic solvents (e.g., DMF) with base catalysis. Key steps include temperature control (60–120°C) and inert atmospheres to prevent oxidation. Purification often involves column chromatography or recrystallization from methanol/ethanol mixtures .
  • Critical Parameters : Solvent polarity, catalyst selection (e.g., K₂CO₃), and reaction time significantly impact yield. Evidence suggests yields can vary from 46% to 63% depending on precursor purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and heterocyclic core integrity. For example, pyrrolo-pyridine protons appear as distinct multiplets in δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 310.1422) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C–C angles ~119–120°) for structural validation .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration).
  • Resolution Strategy :

Standardize assay protocols (e.g., fixed DMSO ≤0.1%).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).

Use statistical tools (ANOVA) to assess significance of variations .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., oxazole methyl groups) with activity .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive accuracy.

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Insights :

Modification SiteEffect on ActivityExample Analog
Oxazole C3/C5 methylEnhances metabolic stability3,5-Diethyl analog (IC₅₀ ↓ 40%)
Pyrrolo-pyridine N-substitutionAlters target selectivityPiperazine variant (Ki = 12 nM vs. 85 nM)
  • Design Strategy : Prioritize substitutions that balance lipophilicity (cLogP 2.5–3.5) and hydrogen-bonding capacity .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

  • Protocol :

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .

Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>200°C typical for heterocycles) .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Key Findings :

  • The pyrrolo-pyridine nitrogen acts as a weak nucleophile, requiring activation via protonation (e.g., HCl in ethanol).
  • Oxazole methyl groups sterically hinder reactions at C4, favoring C2 substitution .
    • Kinetic Analysis : Pseudo-first-order kinetics under excess nucleophile conditions, with activation energy ~50 kJ/mol .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and for reproducible yields.
  • Structural Validation : Cross-reference crystallographic data ( ) with computational models.
  • Biological Assays : Standardize methods using ’s randomized block design for statistical rigor.

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